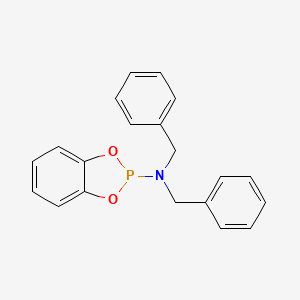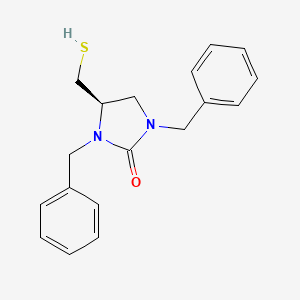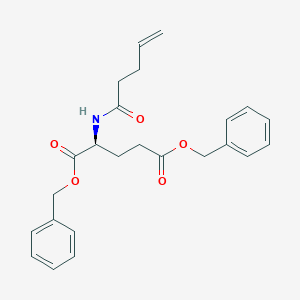
Dibenzyl N-pent-4-enoyl-L-glutamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzyl N-pent-4-enoyl-L-glutamate is a derivative of glutamic acid, a non-essential amino acid that plays a crucial role in various biochemical processes This compound is characterized by the presence of a dibenzyl ester group and a pent-4-enoyl group attached to the L-glutamate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of diethylamine, di-n-hexylamine, dicyclohexylamine, or triethylamine as initiators for the ring-opening polymerization of γ-benzyl-L-glutamate N-carboxyanhydride . The reaction conditions often include specific temperatures and solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of Dibenzyl N-pent-4-enoyl-L-glutamate may involve large-scale esterification processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. The final product is typically purified through crystallization or chromatography techniques to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzyl N-pent-4-enoyl-L-glutamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The dibenzyl ester and pent-4-enoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Dibenzyl N-pent-4-enoyl-L-glutamate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Dibenzyl N-pent-4-enoyl-L-glutamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. Its ester and enoyl groups allow it to interact with proteins and other biomolecules, potentially modifying their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzyl L-glutamate: A similar compound with two benzyl ester groups attached to L-glutamate.
Poly(γ-benzyl-L-glutamate): A polymeric form used in biomedical applications.
Dibenzyl L-glutamate tosylate: A derivative with a tosylate group, used in various chemical reactions.
Uniqueness
Dibenzyl N-pent-4-enoyl-L-glutamate is unique due to the presence of the pent-4-enoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
915193-97-4 |
|---|---|
Molekularformel |
C24H27NO5 |
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
dibenzyl (2S)-2-(pent-4-enoylamino)pentanedioate |
InChI |
InChI=1S/C24H27NO5/c1-2-3-14-22(26)25-21(24(28)30-18-20-12-8-5-9-13-20)15-16-23(27)29-17-19-10-6-4-7-11-19/h2,4-13,21H,1,3,14-18H2,(H,25,26)/t21-/m0/s1 |
InChI-Schlüssel |
VOLIZKYYCJCDDQ-NRFANRHFSA-N |
Isomerische SMILES |
C=CCCC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C=CCCC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


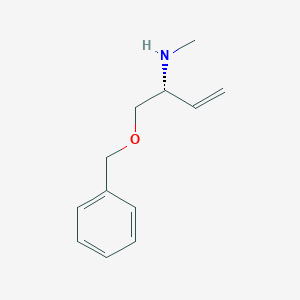
![2,2'-[(2,5-Dicyano-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile)](/img/structure/B12603010.png)

![N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide](/img/structure/B12603028.png)
![N-[2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine](/img/structure/B12603036.png)
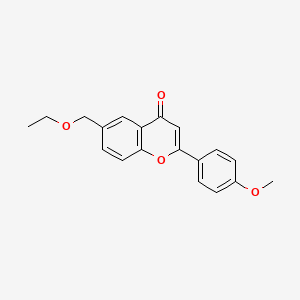
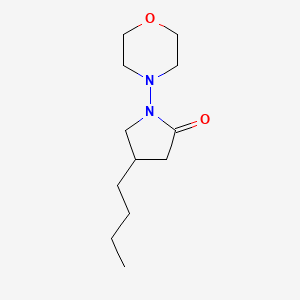
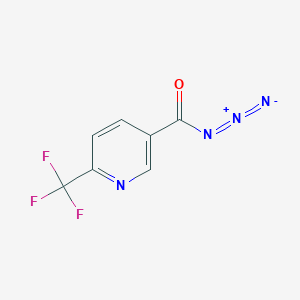

![Pyridine, 4-[(2-methylphenyl)thio]-](/img/structure/B12603072.png)
